2,5-Dichloro-6-fluorobenzotrifluoride
Overview
Description
2,5-Dichloro-6-fluorobenzotrifluoride is an organic compound with the molecular formula C7H2Cl2F4. It is a derivative of benzene, where two chlorine atoms, one fluorine atom, and one trifluoromethyl group are substituted on the benzene ring. This compound is known for its unique chemical properties and is used in various industrial and research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
2,5-Dichloro-6-fluorobenzotrifluoride can be synthesized through several methods. One common method involves the trifluoromethylation of a suitable precursor.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of chlorinated and fluorinated intermediates. The process typically includes steps such as chlorination, fluorination, and trifluoromethylation under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2,5-Dichloro-6-fluorobenzotrifluoride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing groups.
Oxidation and Reduction: It can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can undergo Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Coupling: Palladium catalysts (Pd) and boronic acids or esters.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
2,5-Dichloro-6-fluorobenzotrifluoride has several applications in scientific research:
Biology: Employed in the study of biochemical pathways and as a probe in molecular biology experiments.
Medicine: Investigated for its potential use in pharmaceuticals due to its unique chemical properties.
Industry: Utilized in the manufacture of agrochemicals, polymers, and specialty chemicals.
Mechanism of Action
The mechanism of action of 2,5-Dichloro-6-fluorobenzotrifluoride involves its interaction with molecular targets through electrophilic aromatic substitution. The electron-withdrawing groups on the benzene ring make it susceptible to nucleophilic attack, leading to the formation of various intermediates and products. The specific pathways and targets depend on the reaction conditions and the nature of the nucleophile .
Comparison with Similar Compounds
Similar Compounds
1,4-Dichlorobenzene: Similar structure but lacks the fluorine and trifluoromethyl groups.
2,5-Dichlorobenzotrifluoride: Similar but with different substitution patterns.
Benzotrifluoride: Contains the trifluoromethyl group but lacks chlorine and fluorine substitutions.
Uniqueness
2,5-Dichloro-6-fluorobenzotrifluoride is unique due to the combination of chlorine, fluorine, and trifluoromethyl groups on the benzene ring. This combination imparts distinct chemical properties, such as increased reactivity and stability, making it valuable in various applications .
Properties
IUPAC Name |
1,4-dichloro-2-fluoro-3-(trifluoromethyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2Cl2F4/c8-3-1-2-4(9)6(10)5(3)7(11,12)13/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHJSFLMWHRJYNP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1Cl)C(F)(F)F)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2Cl2F4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.99 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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